1,3,5-Tris(3-nitrobenzoyl)benzene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
326587-75-1 |
|---|---|
Molecular Formula |
C27H15N3O9 |
Molecular Weight |
525.4 g/mol |
IUPAC Name |
[3,5-bis(3-nitrobenzoyl)phenyl]-(3-nitrophenyl)methanone |
InChI |
InChI=1S/C27H15N3O9/c31-25(16-4-1-7-22(13-16)28(34)35)19-10-20(26(32)17-5-2-8-23(14-17)29(36)37)12-21(11-19)27(33)18-6-3-9-24(15-18)30(38)39/h1-15H |
InChI Key |
SCNXBZPNXPVPOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C2=CC(=CC(=C2)C(=O)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 1,3,5 Tris 3 Nitrobenzoyl Benzene
Synthetic Routes for the Preparation of 1,3,5-Tris(3-nitrobenzoyl)benzene
The construction of the 1,3,5-trisubstituted benzene (B151609) core is a cornerstone of synthesizing this compound. Several strategies have been developed to achieve this, primarily revolving around the cyclotrimerization of appropriately substituted precursors.
Adaptations of Triaroylbenzene Synthetic Strategies
Amine-Catalyzed Alkyne Trimerization:
The [2+2+2] cycloaddition of alkynes is a powerful method for creating substituted benzene rings. While often metal-catalyzed, amine-catalyzed variations offer a metal-free alternative. Research has demonstrated that a combination of a rhodium catalyst, such as RhCl₃·3H₂O, with an amine co-catalyst like i-Pr₂NEt, can effectively promote the cyclotrimerization of various alkynes. elsevierpure.com This system provides high yields and regioselectivity for tri- and hexa-substituted benzenes. elsevierpure.com
For the synthesis of a triaroylbenzene like this compound, this would involve the trimerization of an arylpropiolylketone bearing a meta-nitro group. The amine is thought to play a crucial role in the catalytic cycle, although the precise mechanism can be complex.
Enamine-Directed Cyclotrimerization:
A notable metal-free approach to 1,3,5-triacylbenzenes involves the cyclotrimerization of enaminones in water, catalyzed by a small amount of lactic acid. rsc.org Enaminones, which can be synthesized from β-dicarbonyl compounds and amines, serve as stable and reactive precursors. This method is considered a green chemistry approach due to the use of water as a solvent and the avoidance of metal catalysts. rsc.org
The reaction proceeds through the acid-catalyzed self-condensation of three enaminone molecules to form the 1,3,5-trisubstituted benzene ring. This strategy could be adapted for the synthesis of this compound by utilizing an enaminone derived from a β-ketoester or β-diketone containing the 3-nitrophenyl moiety.
Another established method for preparing 1,3,5-triarylbenzenes is the self-condensation of substituted acetophenones. For instance, the reaction of acetophenone (B1666503) derivatives in the presence of a copper(II) chloride catalyst can yield the corresponding 1,3,5-triphenylbenzene (B1329565) derivatives. sapub.org This method is straightforward and utilizes readily available starting materials. sapub.org
| Synthetic Strategy | Catalyst/Conditions | Precursor Type | Potential for this compound |
| Amine-Catalyzed Alkyne Trimerization | RhCl₃/Amine | Arylpropiolylketone | High |
| Enamine-Directed Cyclotrimerization | Lactic Acid/Water | Enaminone | High |
| Acetophenone Self-Condensation | CuCl₂ | Substituted Acetophenone | Moderate |
Functionalization and Derivatization Strategies for Modified Triaroylbenzene Cores
Post-synthetic modification of the triaroylbenzene core allows for the fine-tuning of its properties. While direct functionalization of this compound is not extensively documented, strategies applied to analogous structures provide insight into potential derivatization pathways.
One approach involves the synthesis of derivatives through the choice of substituted starting materials. For example, using different substituted phenylamino (B1219803) precursors allows for the synthesis of a variety of 1,3,5-tris(phenylamino)benzene derivatives with tailored antioxidant properties. researchgate.net This suggests that the properties of the final triaroylbenzene can be controlled by introducing functional groups onto the aryl precursors prior to the cyclization reaction.
Another strategy is the chemical modification of functional groups already present on the triaroylbenzene core. For instance, in metal-organic frameworks (MOFs) containing amino-functionalized linkers, the amine groups can be readily modified with anhydrides and isocyanates to introduce a variety of new functionalities. nih.gov While this is demonstrated on a solid-supported system, it highlights the potential for solution-phase derivatization of amino-substituted triaroylbenzenes. The nitro groups on this compound could potentially be reduced to amines, which would then be amenable to a wide range of subsequent chemical transformations.
Scalability Considerations in the Synthesis of Triaroylbenzene Frameworks
The scalability of synthetic routes is a critical factor for the practical application of 1,3,5-triaroylbenzenes. While many synthetic methods are developed on a laboratory scale, their transition to larger-scale production presents challenges.
For instance, the Suzuki cross-coupling of 1-bromo-3-chloro-5-iodobenzene (B84608) with arylboronic acids has been used to synthesize a series of 1,3,5-trisarylbenzenes. rsc.org While effective for creating a library of analogs, the multi-step nature of this approach and the cost of palladium catalysts could pose challenges for large-scale synthesis.
Methods that utilize simpler, more readily available starting materials and catalysts, such as the CuCl₂-catalyzed self-condensation of acetophenones, may offer better scalability. sapub.org Similarly, the metal-free cyclotrimerization of enaminones in water is an attractive option from a green chemistry and cost perspective, which are important considerations for industrial-scale production. rsc.org However, reaction times, yields, and purification methods would need to be optimized for bulk synthesis. The synthesis of related compounds like 1,3,5-triaminobenzene has been approached through methods aiming for milder conditions and higher yields to be suitable for larger-scale operations. google.com
Ultimately, the choice of synthetic route for the scalable production of this compound would depend on a careful evaluation of factors such as the cost and availability of starting materials, catalyst efficiency and cost, reaction conditions, and the ease of product isolation and purification.
Crystalline Architecture and Host Guest Phenomenon of 1,3,5 Tris 3 Nitrobenzoyl Benzene
Formation and Characterization of Lattice Inclusion Complexes
The molecular structure of 1,3,5-Tris(3-nitrobenzoyl)benzene, with its tripodal arrangement of nitrobenzoyl groups, predisposes it to act as a versatile host in the formation of lattice inclusion complexes. This capability is not merely a structural curiosity but is central to its potential applications in separation sciences and materials design.
Isostructural Adduct Formation with Diverse Guest Molecules
A noteworthy characteristic of this compound is its ability to form isostructural adducts with a variety of small aromatic guest molecules. This has been observed with guests such as benzene (B151609), toluene, and nitrobenzene, as well as with other molecules like dimethyl sulfoxide (B87167). The term "isostructural" implies that the fundamental crystal lattice of the host molecule remains largely unchanged upon the inclusion of these different guests. This phenomenon highlights the robustness of the host framework and its ability to accommodate guest molecules of varying sizes and functionalities within its pre-organized cavities. The formation of an inclusion complex with benzene, for instance, is stabilized by aromatic C-H···O hydrogen bonds. umsl.edu
| Guest Molecule | Host-Guest Ratio | Key Stabilizing Interactions |
| Benzene | 1:1 | Aromatic C-H···O Hydrogen Bonds umsl.edu |
| Toluene | Varies | Host-Guest van der Waals forces |
| Nitrobenzene | Varies | Dipole-dipole interactions, C-H···O bonds |
| Dimethyl Sulfoxide | Varies | C-H···O hydrogen bonds |
Thermodynamics and Kinetics of Guest Encapsulation
The process of guest encapsulation within the crystalline matrix of this compound is governed by thermodynamic and kinetic factors. The thermodynamics of inclusion relate to the stability of the resulting host-guest complex, which is a function of the non-covalent interactions formed between the host and guest molecules. These interactions can include hydrogen bonds, van der Waals forces, and π-π stacking interactions. A dynamic equilibrium often exists between the guest molecules in the surrounding environment and those encapsulated within the crystal lattice.
The kinetics of guest uptake and release are dependent on factors such as the size and shape of the guest molecule relative to the dimensions of the cavities in the host lattice, as well as the nature of the "gates" or channels that control access to these cavities. The study of these kinetics is crucial for understanding the potential of these materials in applications such as controlled release and molecular sensing.
Supramolecular Self-Assembly Mechanisms
The formation of the specific crystalline architecture of this compound, both in its guest-free form and in its inclusion complexes, is a direct result of intricate supramolecular self-assembly processes. These non-covalent interactions dictate the packing of the molecules and the resulting three-dimensional structure.
Dimeric C-H···O Hydrogen Bonding in the Formation of Two-Dimensional Tapes
A key feature of the supramolecular assembly of this compound is the formation of dimeric structures through C-H···O hydrogen bonds. In these arrangements, a C-H bond from an aromatic ring of one molecule acts as a hydrogen bond donor to an oxygen atom of a nitro group on an adjacent molecule. This specific and directional interaction leads to the formation of one-dimensional chains or "tapes." These tapes then further assemble into two-dimensional sheets, creating a layered structure. This type of hydrogen bonding is a recurring motif in the crystal structures of related nitroaromatic compounds. psu.edu
Analysis of Interlayer Cavities and Their Role in Guest Confinement
The stacking of the two-dimensional tapes described above gives rise to well-defined interlayer cavities. The size and shape of these cavities are determined by the specific arrangement of the host molecules. It is within these cavities that guest molecules are confined. The geometry of the cavities provides a form of molecular recognition, favoring the inclusion of guests that are sterically and electronically complementary. The analysis of these cavities, often through X-ray crystallography, is essential for understanding the host-guest chemistry of this system.
Four-Point Hydrogen-Bonding Recognition Patterns in Guest-Free Crystal Forms
In the absence of suitable guest molecules, this compound can crystallize in a "guest-free" form. In these structures, the molecule still satisfies its hydrogen bonding potential through self-complementary interactions. A notable pattern that can emerge is a four-point hydrogen-bonding recognition motif. This involves a set of four intermolecular C-H···O hydrogen bonds that create a stable, self-contained assembly. This efficient self-recognition demonstrates the inherent tendency of the molecule to form highly organized structures even without the templating effect of a guest molecule.
Conformational Dynamics and Their Influence on Crystalline Networks
Interplay of Conformational Flexibility and Weak Non-Covalent Interactions
The final solid-state structure of this compound is a delicate balance between the molecule's inherent flexibility and a network of weak non-covalent interactions. While the parent compound, 1,3,5-tribenzoylbenzene (B1295284), provides a foundational model, the presence of the highly polar nitro groups introduces strong dipole-dipole interactions that significantly influence the crystal packing.
The primary forces at play in the supramolecular assembly include:
Dipole-Dipole Interactions: The carbonyl (-C=O) and nitro (-NO2) groups are strongly polar. libretexts.org The alignment of these dipoles in adjacent molecules is a major driving force in the crystal packing. The nitro group is a potent electron-withdrawing moiety, creating a significant dipole moment in the molecule. libretexts.orgnih.gov
C-H···O Hydrogen Bonds: Aromatic and aliphatic C-H bonds can act as weak hydrogen bond donors to the oxygen atoms of both the carbonyl and nitro groups. These interactions, though individually weak, collectively contribute to the stability of the crystal lattice. In related trisubstituted benzene structures, C-H···O interactions are noted as significant contributors to the molecular packing. rsc.org
π-π Stacking: The electron-rich aromatic rings can interact through π-π stacking. The electron-deficient nature of the nitro-substituted rings can lead to favorable interactions with the electron-richer central benzene ring of an adjacent molecule.
The interplay of these forces dictates the specific conformation adopted by the molecule in the solid state. For instance, the crystal structure of the closely related 1,3,5-tribenzoylbenzene is triclinic, with two independent molecules in the asymmetric unit, indicating a complex packing arrangement influenced by a variety of weak interactions. researchgate.net It is plausible that this compound adopts a similarly complex, low-symmetry packing to optimize these numerous weak interactions.
Impact on Supramolecular Isomerism and Polymorphism
The conformational flexibility of this compound, coupled with the variety of possible intermolecular interactions, creates a high potential for supramolecular isomerism and polymorphism. Polymorphism is the ability of a compound to exist in more than one crystalline form, with each form having a different arrangement of molecules in the crystal lattice.
A study on 1,3,5-tris(4-chlorobenzoyl)benzene, a structurally analogous compound, has demonstrated the existence of concomitant conformational polymorphs. rsc.org In this case, two different crystalline forms were obtained from the same crystallization experiment. These polymorphs differ in the conformation of the molecule and the nature of the intermolecular interactions, with one form dominated by C-H···O and C-H···Cl hydrogen bonds and the other by C=O···Cl and Cl···Cl interactions. rsc.org
Given these findings, it is highly probable that this compound also exhibits polymorphism. Different crystallization conditions (e.g., solvent, temperature, concentration) could favor different molecular conformations and packing motifs, leading to the formation of distinct crystal structures. These polymorphs would be expected to differ in their physical properties, such as melting point, solubility, and stability. The existence of polymorphism in related nitro-substituted aromatic compounds further supports this likelihood. nih.gov The formation of different polymorphs is a direct consequence of the molecule's ability to adopt various low-energy conformations that can be stabilized by different sets of intermolecular interactions within the crystal lattice.
Below is a data table comparing the crystallographic data of the parent compound, 1,3,5-tribenzoylbenzene, which serves as a likely model for the crystalline system of its nitro-substituted derivative.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) ** | β (°) | γ (°) ** | Z | Reference |
| 1,3,5-Tribenzoylbenzene | C27H18O3 | Triclinic | P-1 | 7.799(2) | 12.019(2) | 21.665(3) | 94.11(2) | 97.59(2) | 91.29(2) | 4 | researchgate.net |
Advanced Crystallographic and Spectroscopic Characterization of 1,3,5 Tris 3 Nitrobenzoyl Benzene Systems
Comparative Crystallography of Substituted Triaroylbenzene Derivatives
The substitution pattern on the peripheral aromatic rings of 1,3,5-triaroylbenzene derivatives significantly influences their solid-state packing and, consequently, their crystallographic parameters. This section provides a comparative analysis of the crystal structures of 1,3,5-tris(3-nitrobenzoyl)benzene and its analogues, 1,3,5-tris(4-cyanobenzoyl)benzene and 1,3,5-tris(3-methoxybenzoyl)benzene, highlighting the impact of different functional groups on their molecular arrangement.
In contrast, the crystal structure of 1,3,5-tris(4-cyanobenzoyl)benzene has been a subject of detailed investigation, revealing interesting polymorphic behavior. This derivative can crystallize in at least two different solvent-free forms, a hexagonal and a ladder-type network, depending on the crystallization conditions. acs.org Furthermore, it readily forms isostructural inclusion complexes with a variety of solvents. acs.org The formation of these different solid-state structures is primarily governed by weak intermolecular interactions, such as C-H···O and C-H···N hydrogen bonds. acs.org
The sections below present the available crystallographic data for these compounds, followed by a comparative discussion of their structural features.
Crystallographic Data of 1,3,5-Tris(4-cyanobenzoyl)benzene and Related Derivatives
The following table summarizes the crystallographic data for the two polymorphic forms of 1,3,5-tris(4-cyanobenzoyl)benzene and the related phenyl-substituted analogues.
| Compound Name | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |
| 1,3,5-Tris(4-cyanobenzoyl)benzene (Hexagonal Form) | Hexagonal | R-3 | 31.55 | 31.55 | 6.13 | 90 | 90 | 120 |
| 1,3,5-Tris(4-cyanobenzoyl)benzene (Ladder Form) | Monoclinic | P2₁/c | 13.01 | 19.46 | 11.23 | 90 | 108.8 | 90 |
| 1,3,5-Tris(4-nitrophenyl)benzene | Not Reported | Not Reported | - | - | - | - | - | - |
| 1,3,5-Tris(4-methoxyphenyl)benzene | Not Reported | Not Reported | - | - | - | - | - | - |
Data for 1,3,5-Tris(4-cyanobenzoyl)benzene polymorphs were obtained from Pigge et al. (2004). acs.org Crystallographic data for the nitrophenyl and methoxyphenyl analogues were not found in the reviewed literature.
Research Findings and Structural Comparison
The crystallographic analysis of 1,3,5-tris(4-cyanobenzoyl)benzene reveals the profound impact of intermolecular forces on the molecular packing. The presence of both hydrogen bond donors (C-H groups) and acceptors (C=O and C≡N groups) facilitates the formation of distinct supramolecular architectures. acs.org The hexagonal form is characterized by a three-dimensional network, while the ladder form exhibits a more linear, chain-like arrangement. acs.org The ability of this molecule to adopt different conformations and packing motifs underscores its potential as a versatile building block in crystal engineering and materials science.
While specific crystallographic data for this compound and 1,3,5-tris(3-methoxybenzoyl)benzene are not available, the study of their phenyl analogues offers valuable insights. The nitro group in 1,3,5-tris(3-nitrophenyl)benzene is a strong electron-withdrawing group, capable of participating in various non-covalent interactions, including dipole-dipole and C-H···O interactions. These interactions are expected to play a crucial role in the crystal packing, likely leading to a dense and stable structure.
Conversely, the methoxy (B1213986) group in 1,3,5-tris(3-methoxybenzoyl)benzene is an electron-donating group. The oxygen atom in the methoxy group can act as a hydrogen bond acceptor, influencing the formation of specific packing motifs. The presence of the flexible methoxy group might also lead to different conformational possibilities for the entire molecule.
Computational Modeling and Theoretical Insights into 1,3,5 Tris 3 Nitrobenzoyl Benzene Complexes
Quantum Chemical Calculations for Understanding Non-Covalent Interactions
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the nature and strength of non-covalent interactions within molecular complexes. nih.gov These calculations provide a detailed picture of the electron distribution and energetics of interactions that are crucial for the formation of supramolecular structures.
C-H···O hydrogen bonds are a significant type of weak interaction that plays a crucial role in the crystal engineering of organic solids. rsc.org The nitro group, being a good hydrogen bond acceptor, is pivotal in forming these interactions in nitro-substituted aromatic compounds. rsc.org Theoretical calculations allow for the quantification of the strength of these bonds. For instance, studies on related systems have shown that the interaction energies for C-H···O contacts can be on the order of -19.6 kJ/mol. mdpi.com The geometry of these interactions, specifically the distance and angle, is a key determinant of their strength. psu.edu
Computational studies on analogous systems, such as complexes of 1,3,5-trinitrobenzene (B165232) (TNB), reveal that C-H···O interactions, along with π-π stacking, are the primary forces holding the structures together. rsc.org These interactions can lead to the formation of hydrogen-bonded dimers and tapes in the solid state. rsc.org The interaction energies associated with these non-covalent bonds can be dissected into electrostatic, Pauli repulsion, and orbital interaction components to provide a deeper understanding of their nature.
Table 1: Calculated Interaction Energies for Model C-H···O and O-H···O Hydrogen Bonds
| Interaction Type | Rmin (pm) | Interaction Energy at Rmin (kJ/mol) |
| C-H···O | 339 | -19.6 |
| O-H···O | 269 | -86.2 |
This table presents data from a study on acrylic acid dimers, illustrating the relative strengths of different types of hydrogen bonds. Rmin represents the distance at the minimum interaction energy. mdpi.com
The formation of predictable supramolecular synthons is a cornerstone of crystal engineering. Theoretical calculations are crucial for understanding how steric and electronic factors influence the reliability and geometry of these synthons. In molecules like 1,3,5-Tris(3-nitrobenzoyl)benzene, the bulky nitrobenzoyl groups introduce significant steric hindrance, which can influence the preferred conformational arrangement of the molecule and its ability to form specific intermolecular contacts.
Electronic effects, primarily the electron-withdrawing nature of the nitro groups, play a dual role. They enhance the acidity of the aromatic C-H protons, making them better hydrogen bond donors, and increase the acceptor strength of the oxygen atoms in the nitro and carbonyl groups. DFT calculations can map the electrostatic potential surface of the molecule, visually representing the electron-rich and electron-poor regions that are likely to engage in intermolecular interactions.
Studies on related trisubstituted benzene (B151609) derivatives have shown that the interplay between C-H···O, C-H···π, and halogen bonding can be finely tuned by modifying the substituents, leading to different packing arrangements and the formation of distinct dimeric structures. rsc.org
Molecular Dynamics Simulations for Dynamic Behavior of Host-Guest Systems
While quantum chemical calculations provide a static picture of molecular interactions, molecular dynamics (MD) simulations offer insights into the dynamic behavior of these systems over time. For host-guest complexes involving this compound, MD simulations can be used to study the process of guest encapsulation and release, the conformational flexibility of the host molecule, and the stability of the resulting complex.
Simulations on similar systems, such as amino ester-based benzene-1,3,5-tricarboxamides (BTAs), have been used to rationalize the relative stabilities of different dimeric and oligomeric structures. nih.gov These studies have highlighted the importance of weak interactions in the aggregation process. nih.gov For this compound, MD simulations could predict how the molecule might form inclusion complexes with various guest molecules and how these complexes would behave in different solvent environments.
Predictive Modeling of Crystal Structures and Polymorphs
The ability to predict the crystal structure of a molecule from its chemical diagram is a major goal in materials science. Computational methods for crystal structure prediction (CSP) explore the potential energy landscape of a molecule to identify low-energy, stable crystalline forms. nih.gov For a molecule like this compound, with its conformational flexibility, CSP can be particularly challenging but also highly rewarding.
By employing global optimization algorithms, such as basin-hopping, it is possible to locate multiple potential polymorphs. nih.gov These predictions can guide experimental efforts to crystallize different solid forms of the compound, each of which may possess unique physical properties. The accuracy of these predictions relies heavily on the quality of the force fields or quantum mechanical methods used to calculate the lattice energies.
Structure-Property Relationships Derived from Theoretical Calculations
A key advantage of computational modeling is its ability to establish clear structure-property relationships. By systematically modifying the structure of this compound in silico—for example, by changing the position or nature of the substituent groups—it is possible to predict how these changes will affect its properties.
For instance, DFT calculations can be used to compute electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. nih.gov The HOMO-LUMO gap is an indicator of the chemical reactivity and electronic excitation properties of the molecule, which are relevant for applications in organic electronics. rsc.org Theoretical calculations can also predict other properties such as ionization potential and electron affinity. nih.gov This predictive capability is invaluable for the rational design of new materials with tailored functionalities.
Exploration of Advanced Applications and Future Research Directions
Potential in Selective Small-Molecule Sequestration and Storage
The porous nature of materials derived from 1,3,5-Tris(3-nitrobenzoyl)benzene holds considerable promise for the selective sequestration and storage of small molecules. acs.org The arrangement of the host molecules in the crystalline state creates cavities that can accommodate guest molecules of suitable size and shape. acs.orgfigshare.com This characteristic is fundamental to its potential application in areas such as gas storage and separation.
The title triaroylbenzene derivative has been shown to form isostructural lattice inclusion adducts with a variety of small molecules including benzene (B151609), toluene, nitrobenzene, and dimethyl sulfoxide (B87167) (DMSO). acs.org In these complexes, the host molecules self-assemble through dimeric C-H···O hydrogen bonds to form two-dimensional tapes, with the guest molecules occupying the interlayer cavities. acs.org The stoichiometry of these adducts is typically 2:1 (host:guest). acs.org
| Guest Molecule | Stoichiometry (Host:Guest) |
| Benzene | 2:1 |
| Toluene | 2:1 |
| Nitrobenzene | 2:1 |
| DMSO | 2:1 |
This interactive table summarizes the stoichiometry of inclusion complexes formed between this compound and various guest molecules. acs.org
The ability to selectively encapsulate specific molecules is a key area of ongoing research. For instance, studies have explored the sequestration of amyloid-β (Aβ) peptides, which are implicated in Alzheimer's disease, using small molecules to stabilize their monomeric states and prevent aggregation. nih.govresearchgate.netnih.gov While not directly involving this compound, this research highlights the broader strategy of using small molecules for sequestration, a principle that could be extended to triaroylbenzene-based systems. nih.govresearchgate.netnih.govbiorxiv.org
Utilization in Solid-State Reaction Engineering and Template Synthesis
The ordered arrangement of guest molecules within the crystalline lattice of this compound inclusion complexes presents opportunities for solid-state reaction engineering. acs.org The host matrix can act as a template, pre-organizing the guest molecules in specific orientations that could facilitate or control the outcome of a chemical reaction. This approach offers a pathway to synthesize novel materials with controlled stereochemistry and morphology.
The formation of a guest-free modification of this compound, obtained through crystallization from nitromethane (B149229) or nitroethane, reveals a different packing motif. acs.org This guest-free form features a centrosymmetric four-point hydrogen-bonding recognition pattern, resulting in a square grid packing motif. acs.org This structural versatility suggests that the host framework can be tailored by the choice of solvent, which in turn could influence its use as a template for different types of solid-state reactions.
Role as Building Blocks for Metal-Organic Frameworks and Coordination Polymers
The structural and functional versatility of 1,3,5-trisubstituted benzenes makes them valuable building blocks for the construction of metal-organic frameworks (MOFs) and coordination polymers. rsc.orgrsc.orgmdpi.comnih.gov These materials are of great interest due to their high porosity, crystallinity, and tunable properties. mdpi.com
While direct use of this compound in MOF synthesis is not extensively documented in the provided results, analogous 1,3,5-trisubstituted benzene derivatives have been successfully employed. For example, 1,3,5-tris(1-imidazolyl)benzene has been used to construct novel MOFs with selective gas adsorption properties. rsc.orgnih.gov Similarly, MOFs based on a 1,3,5-tris-(styryl)benzene tricarboxylate linker have demonstrated antibacterial properties. nih.gov These examples underscore the potential of symmetrically substituted benzene rings as nodes for creating extended, porous networks. The nitro groups on this compound could potentially be reduced to amino groups, providing coordination sites for metal ions and enabling its integration into MOF and coordination polymer structures.
Conceptualization of Functional Materials with Tailored Optical, Magnetic, or Electrical Properties
For example, 1,3,5-Tris(dimesitylboryl)benzene has been synthesized and its electrochemical properties studied, indicating the potential for developing electroactive materials based on this scaffold. rsc.org Furthermore, the synthesis of unsymmetrical 1,3,5-tris(arylazo)benzenes has led to the creation of molecular "triple switches" with interesting photophysical properties, demonstrating how modifications to the 1,3,5-trisubstituted benzene core can lead to materials with dynamic, switchable characteristics. beilstein-journals.org The study of organic glass-forming materials based on 1,3,5-tris(naphthyl)benzene derivatives also points to the potential of this structural motif in creating materials with unique condensed-phase behavior. nih.gov The presence of nitro groups in this compound suggests the possibility of tuning its electronic and optical properties, which could be exploited in the design of novel functional materials.
Development of Novel Triaroylbenzene-Derived Macrocycles (e.g., Crownophanes)
The structural framework of this compound serves as a precursor for the conceptualization and synthesis of more complex supramolecular architectures, such as crownophanes. These macrocyclic compounds are known for their ability to selectively bind cations and neutral molecules.
While the direct synthesis of a crownophane from this compound is not detailed in the search results, the broader class of 1,3,5-triaroylbenzenes and related 1,3,5-trisubstituted benzenes are recognized as versatile building blocks in supramolecular chemistry. rsc.orgrsc.org For instance, 1,3,5-tris(phenoxymethyl)-2,4,6-triethylbenzene analogues have been synthesized and their supramolecular assemblies studied. researchgate.net The use of 1,3,5-triethylbenzene (B86046) and 1,3,5-trimethylbenzene scaffolds to preorganize binding elements in supramolecular hosts has been shown to improve the binding of target molecules. nih.gov These studies provide a strong foundation for the future development of novel macrocycles derived from this compound, potentially leading to new host-guest systems with tailored recognition properties.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 1,3,5-Tris(3-nitrobenzoyl)benzene, and how can purity be optimized?
- Methodology : The compound is typically synthesized via Friedel-Crafts acylation or condensation reactions using 3-nitrobenzoyl chloride and benzene derivatives. For purity optimization:
- Use column chromatography with silica gel (eluent: hexane/ethyl acetate gradients) to separate nitro-substituted byproducts .
- Recrystallization in polar aprotic solvents (e.g., DMF) enhances crystallinity, critical for structural validation via powder X-ray diffraction (PXRD) .
- Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) to avoid over-acylation.
Q. How can the structural integrity of this compound be confirmed experimentally?
- Techniques :
- PXRD : Compare experimental patterns with simulated data from covalent organic frameworks (COFs) to assess crystallinity and layer stacking (e.g., staggered vs. eclipsed configurations) .
- NMR Spectroscopy : Use and NMR to verify the absence of unreacted 3-nitrobenzoic acid precursors. Quantitative NMR (if fluorinated analogs exist) can resolve electronic effects of nitro groups .
Q. What safety protocols are essential when handling nitro-functionalized derivatives like this compound?
- Protocols :
- Avoid prolonged skin contact; use nitrile gloves and lab coats.
- Store in airtight containers away from reducing agents to prevent unintended redox reactions .
- Conduct thermal stability tests via thermogravimetric analysis (TGA) to identify decomposition thresholds (e.g., nitro groups may destabilize above 300°C) .
Advanced Research Questions
Q. How do electronic effects of the nitro groups influence the compound’s reactivity in supramolecular assemblies?
- Analysis :
- Computational Modeling : Density functional theory (DFT) calculations reveal electron-withdrawing nitro groups reduce electron density on the benzene core, favoring π-π stacking in COF-like frameworks .
- Spectroscopic Validation : UV-Vis and FTIR spectra can track charge-transfer interactions in donor-acceptor systems .
- Experimental Design : Compare reactivity with non-nitro analogs (e.g., 1,3,5-Tris(benzoyl)benzene) to isolate nitro-specific effects.
Q. How can researchers resolve contradictions in reported thermal stability data for nitro-aromatic compounds?
- Methodology :
- TGA-DSC Coupling : Perform simultaneous thermal analysis to distinguish between decomposition (endothermic) and oxidative degradation (exothermic) events .
- In Situ PXRD : Monitor structural changes under heating (e.g., COF-1 retains porosity up to 500°C, whereas nitro groups may lower stability) .
- Case Study : If conflicting data arise, cross-validate with isothermal gravimetry at incremental temperatures (e.g., 50°C steps from 200–400°C).
Q. What strategies optimize the integration of this compound into photoactive materials?
- Design Framework :
- Bandgap Engineering : Adjust nitro substitution patterns to modulate HOMO-LUMO gaps. Time-dependent DFT (TD-DFT) predicts absorption maxima for photocatalytic applications .
- Morphology Control : Use solvent-assisted mechanochemical synthesis to tailor crystallite size and surface area (e.g., COF-5 achieves 1590 m/g surface area via eclipsed stacking) .
- Validation : Electrochemical impedance spectroscopy (EIS) quantifies charge-carrier mobility in thin-film devices.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
